ABBV-3221

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ABBV-3221, also known as GLPG-3221, is a novel cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is being developed in a collaboration between AbbVie and Galapagos for the treatment of cystic fibrosis . It was designed to provide improved clinical efficacy when used in a triple combination with a CFTR potentiator and a second, but mechanistically distinct, corrector molecule .

Synthesis Analysis

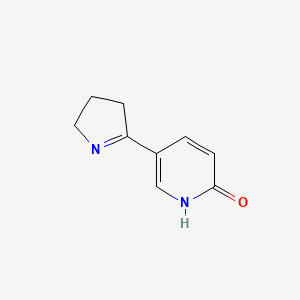

The synthesis of this compound involves an enantioselective [3+2] cycloaddition . This process effectively synthesized the tetrasubstituted pyrrolidine core of this compound with a 78% yield and 99% purity .Molecular Structure Analysis

This compound is a synthetic organic compound . Its chemical formula is C30H37F3N2O6 . The exact mass is 578.26 and the molecular weight is 578.629 .Scientific Research Applications

Enantioselective Cycloaddition Synthesis : The tetrasubstituted pyrrolidine core of ABBV-3221 has been synthesized using a catalytic, enantioselective cycloaddition process. This process, which involves a Cu(I) catalyst system, has been optimized to yield a product with 78% yield and 99% purity. The development involved detailed processes of catalyst selection, optimization, and crystallization of the cycloaddition product (Hartung et al., 2019).

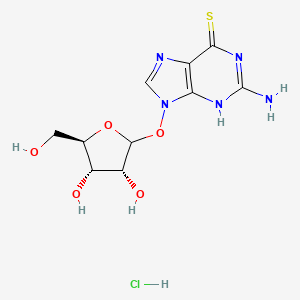

Synthesis for Hepatitis C Treatment : ABBV-168, a dihalogenated nucleotide investigated for the treatment of hepatitis C virus, represents another aspect of this compound's broader research context. The development of ABBV-168 involved exploring synthetic routes for stereoselective installation of C2' gem-Br,F substitution and subsequent Vorbruggen glycosylation (Voight et al., 2018).

Mechanism of Action

ABBV-3221 enhances channel activity by increasing pore opening whilst the channel’s two nucleotide-binding domains are dimerized . In vitro, the addition of this compound to the combination of ABBV-2222 and GLPG1837 increased the CFTR current with an EC 50 of 105 nM, and increased the maximum response by almost six-fold, compared to the double ABBV-2222/GLPG1837 combination .

Future Directions

The future directions for ABBV-3221 are likely to involve further clinical trials and development. The compound is part of a new generation of CFTR modulators that are transforming patients’ lives with short- and long-term improvements in clinical outcomes . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .

properties

CAS RN |

2222264-64-2 |

|---|---|

Molecular Formula |

C30H37F3N2O6 |

Molecular Weight |

578.6292 |

IUPAC Name |

(2S,3R,4S,5S)-3-(tert-butyl)-4-((2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy)-1-((S)-tetrahydro-2H-pyran-2-carbonyl)-5-(o-tolyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |

InChI Key |

YFEYDNAKCSOOOG-YCXOGWGTSA-N |

SMILES |

O=C([C@H]1N(C([C@@H]2CCCCO2)=O)[C@@H](C3=CC=CC=C3C)[C@@H](OCC4=CC(C(F)(F)F)=CN=C4OC)[C@@H]1C(C)(C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

GLPG-3221; GLPG 3221; GLPG\3221; ABBV-3221; ABBV 3221; ABBV\3221; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

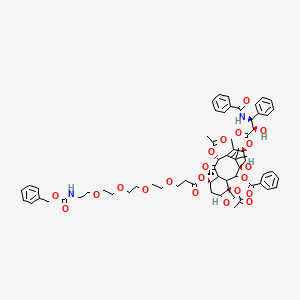

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)